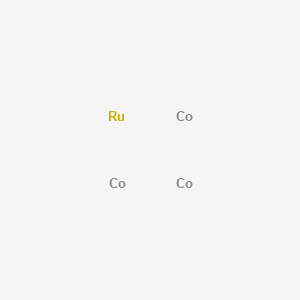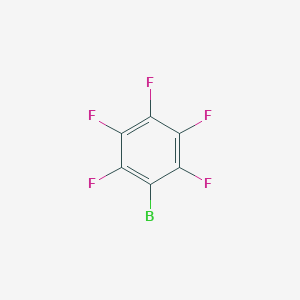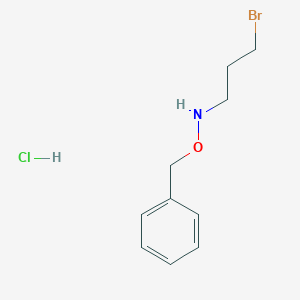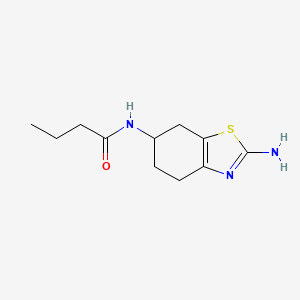
Cobalt--ruthenium (3/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt–ruthenium (3/1) is a bimetallic compound composed of cobalt and ruthenium in a 3:1 ratio. This compound has garnered significant attention due to its unique properties and potential applications in various fields, including catalysis, energy storage, and materials science. The combination of cobalt and ruthenium offers a synergistic effect, enhancing the overall performance of the compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hybrid Reduction–Impregnation Method: This method involves the reduction of ruthenium on the surface of a support material, followed by the impregnation of cobalt.
Hydrothermal Synthesis: Cobalt–ruthenium sulfides can be synthesized using a hydrothermal method.
Industrial Production Methods
The industrial production of cobalt–ruthenium compounds typically involves large-scale synthesis using methods such as co-precipitation, impregnation, and hydrothermal synthesis. These methods are optimized to ensure high yield, purity, and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Cobalt–ruthenium compounds can undergo oxidation reactions, where the metals are oxidized to higher oxidation states.
Reduction: These compounds can also be reduced, often using hydrogen or other reducing agents.
Substitution: Cobalt–ruthenium compounds can participate in substitution reactions, where ligands or atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Hydrogen gas, sodium borohydride, and hydrazine are commonly used reducing agents.
Substitution: Ligands such as phosphines, amines, and carbonyls are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides or hydroxides of cobalt and ruthenium, while reduction reactions may yield metallic cobalt and ruthenium.
Aplicaciones Científicas De Investigación
Cobalt–ruthenium compounds have a wide range of applications in scientific research:
Energy Storage: Cobalt–ruthenium sulfides have been investigated as electrode materials for supercapacitors and batteries due to their high electrochemical performance.
Materials Science: The unique properties of cobalt–ruthenium compounds make them suitable for use in advanced materials, such as nanostructured materials and coatings.
Biological Applications: Ruthenium complexes, including those with cobalt, have shown potential in biological applications such as antimicrobial and anticancer agents.
Mecanismo De Acción
The mechanism of action of cobalt–ruthenium compounds varies depending on the specific application:
Catalysis: In catalytic applications, the compound facilitates the reaction by providing active sites for the reactants to interact.
Biological Applications: In antimicrobial and anticancer applications, ruthenium complexes interact with biological molecules such as DNA, disrupting their function and leading to cell death.
Comparación Con Compuestos Similares
Cobalt–ruthenium compounds can be compared with other bimetallic compounds such as:
Cobalt–platinum: Similar to cobalt–ruthenium, cobalt–platinum compounds are used in catalysis and energy storage.
Cobalt–palladium: These compounds are also used in catalysis, but cobalt–ruthenium offers better stability and efficiency in certain reactions.
Ruthenium–iridium: Ruthenium–iridium compounds are known for their excellent catalytic properties, but the combination with cobalt provides a more cost-effective alternative.
Propiedades
Número CAS |
581102-57-0 |
|---|---|
Fórmula molecular |
Co3Ru |
Peso molecular |
277.9 g/mol |
Nombre IUPAC |
cobalt;ruthenium |
InChI |
InChI=1S/3Co.Ru |
Clave InChI |
IQQGBFQWUTXLLE-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Co].[Co].[Ru] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(Trifluoroacetyl)phenyl]benzamide](/img/structure/B12589085.png)
![{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12589095.png)
![1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol](/img/structure/B12589096.png)


![1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B12589119.png)


![N-[2-(3,4-Dichlorophenyl)ethyl]-N'-quinolin-3-ylurea](/img/structure/B12589134.png)
![4'-Hexadecyl[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B12589142.png)
![4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12589147.png)
![4-[(1R)-4-methylcyclohex-3-en-1-yl]pent-1-en-3-one](/img/structure/B12589155.png)
